Cas no 14779-44-3 (3,5-Dimethoxy-4-ethoxybenzoic Acid)

3,5-Dimethoxy-4-ethoxybenzoic Acid is a substituted benzoic acid derivative characterized by its methoxy and ethoxy functional groups at the 3, 4, and 5 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its electron-rich aromatic ring enhances reactivity in electrophilic substitution reactions, while the carboxyl group allows for further derivatization. The methoxy and ethoxy substituents contribute to its solubility in organic solvents, facilitating purification and handling. This compound is valued for its stability and consistent performance in multi-step synthetic processes, making it a reliable building block in complex molecule construction.
3,5-Dimethoxy-4-ethoxybenzoic Acid structure
14779-44-3 structure
Product Name:3,5-Dimethoxy-4-ethoxybenzoic Acid
CAS No:14779-44-3
MF:C11H14O5
MW:226.225863933563
CID:1319286
PubChem ID:13642510
Update Time:2025-10-30

3,5-Dimethoxy-4-ethoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Aethylaether-syringasaeure
    • CTK0E9014
    • Benzoic acid, 4-ethoxy-3,5-dimethoxy-
    • SureCN8638411
    • 4-ethoxy-3,5-dimethoxy-benzoic acid
    • 3,5-dimethoxy-4-ethoxybenzoic acid
    • 4-Aethoxy-3,5-dimethoxy-benzoesaeure
    • AGN-PC-00NI54
    • KB-179657
    • 3,5-Dimethoxy-4-aethoxy-benzoesaeure
    • AG-D-93109
    • 3,5-dimethoxy-4-ethoxy-benzoic acid
    • 3,5-Dimethoxy-4-aethoxybenzoesaeure
    • 4-Ethoxy-3,5-dimethoxybenzoic acid
    • Benzoic acid,4-ethoxy-3,5-dimethoxy
    • DTXSID70545711
    • SCHEMBL8638411
    • IJMJUSXUKHSNJO-UHFFFAOYSA-N
    • 14779-44-3
    • 3,5-Dimethoxy-4-ethoxybenzoic Acid
    • Inchi: 1S/C11H14O5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3,(H,12,13)
    • InChI Key: IJMJUSXUKHSNJO-UHFFFAOYSA-N
    • SMILES: O(CC)C1C(=CC(C(=O)O)=CC=1OC)OC

Computed Properties

  • Exact Mass: 226.08400
  • Monoisotopic Mass: 226.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.187±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 126 ºC (water )
  • Boiling Point: 345.4±37.0 ºC (760 Torr),
  • Flash Point: 130.9±20.0 ºC,
  • Solubility: Slightly soluble (1.9 g/l) (25 º C),
  • PSA: 64.99000
  • LogP: 1.80070
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3,5-Dimethoxy-4-ethoxybenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D477235-50mg
3,5-Dimethoxy-4-ethoxybenzoic Acid
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50mg
$ 50.00 2022-06-05
TRC
D477235-100mg
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100mg
$ 65.00 2022-06-05
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D477235-500mg
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Additional information on 3,5-Dimethoxy-4-ethoxybenzoic Acid

Introduction to 3,5-Dimethoxy-4-ethoxybenzoic Acid (CAS No. 14779-44-3)

3,5-Dimethoxy-4-ethoxybenzoic acid, with the chemical formula C10H12O4, is a derivative of benzoic acid characterized by two methoxy (-OCH₃) and one ethoxy (-OCH₂CH₃) substituents at specific positions on the aromatic ring. This compound has garnered significant attention in the field of pharmaceutical chemistry and natural product research due to its structural features and potential biological activities. The presence of multiple hydroxyl-containing ether groups enhances its solubility in polar solvents, making it a versatile intermediate in synthetic chemistry.

The CAS No. 14779-44-3 uniquely identifies this compound in scientific literature and commercial databases, facilitating accurate reference and procurement. As a member of the phenolic acid class, 3,5-dimethoxy-4-ethoxybenzoic acid exhibits properties that are of interest for drug discovery and material science applications. Its aromatic structure provides a scaffold for further functionalization, enabling the development of novel derivatives with tailored pharmacological effects.

In recent years, there has been growing interest in phenolic compounds due to their reported antioxidant, anti-inflammatory, and antimicrobial properties. Studies have demonstrated that derivatives of benzoic acid, such as 3,5-dimethoxy-4-ethoxybenzoic acid, can modulate various biological pathways by interacting with enzymes and receptors. For instance, research published in peer-reviewed journals suggests that this compound may inhibit the activity of certain cytochrome P450 enzymes, which are crucial in drug metabolism.

The synthesis of 3,5-dimethoxy-4-ethoxybenzoic acid typically involves multi-step organic reactions starting from commercially available precursors like vanillin or guaiacol. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic utility but also contribute to the broader field of organic chemistry by developing efficient routes for complex molecular architectures.

From a pharmaceutical perspective, 3,5-dimethoxy-4-ethoxybenzoic acid has been explored as a potential lead compound for treating inflammatory diseases. Preclinical studies indicate that it may exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, its structural similarity to known phytochemicals found in traditional medicinal plants suggests that it could be a valuable candidate for further investigation in ethnopharmacology.

The compound's stability under various storage conditions is another critical aspect that has been studied extensively. Research indicates that 3,5-dimethoxy-4-ethoxybenzoic acid remains stable when stored at room temperature in an inert atmosphere, making it practical for industrial-scale production and laboratory use. However, exposure to strong oxidizing agents or prolonged UV irradiation may lead to degradation products, necessitating careful handling during synthesis and application.

In material science applications, 3,5-dimethoxy-4-ethoxybenzoic acid has been utilized as a building block for designing liquid crystals and organic semiconductors. Its rigid aromatic core and flexible ether side chains allow for the creation of polymers with specific electronic properties. These materials are particularly relevant in the development of next-generation display technologies and photovoltaic devices.

The role of 3,5-dimethoxy-4-ethoxybenzoic acid in medicinal chemistry extends beyond its direct therapeutic potential. It serves as a valuable intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles. For example, researchers have modified its structure to develop derivatives with improved bioavailability or targeted delivery systems.

Eco-friendly synthetic routes for producing 3,5-dimethoxy-4-ethoxybenzoic acid have also been a focus of recent research efforts. Green chemistry principles have guided the development of processes that minimize waste generation and reduce reliance on hazardous reagents. Such advancements not only improve sustainability but also lower production costs.

The analytical characterization of 3,5-dimethoxy-4-ethoxybenzoic acid is another area where significant progress has been made. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm purity and identify impurities. These techniques ensure that the compound meets stringent quality standards required for pharmaceutical applications.

In conclusion,3,5-dimethoxy-4-ethoxybenzoic acid (CAS No. 14779-44-3) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and organic synthesis. Its unique structural features make it a promising candidate for further research aimed at developing new drugs and advanced materials. As scientific understanding evolves,this molecule is likely to remain at the forefront of innovation in multiple disciplines within the chemical sciences.

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